3,4-dimethyl-7-propoxy-2H-chromen-2-one
Description
3,4-Dimethyl-7-propoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzopyrone core substituted with methyl groups at positions 3 and 4 and a propoxy chain at position 7 (Fig. 1). Coumarins are renowned for their diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
3,4-dimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-11-5-6-12-9(2)10(3)14(15)17-13(12)8-11/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBLNFVLRSVFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-propoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as sulfuric acid, to form the chromene core . The resulting intermediate can then be further functionalized by introducing the propoxy group through an alkylation reaction using propyl bromide and a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3,4-dimethyl-7-propoxy-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of various coumarin derivatives |
| Reaction Mechanisms | Helps in understanding chemical reactions involving chromenones |
Biology
Research indicates that 3,4-dimethyl-7-propoxy-2H-chromen-2-one exhibits various biological activities:
- Antimicrobial Activity : Exhibited potential against bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown moderate cytotoxicity against human cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition .
| Biological Activity | IC50 Values | Target Cells |
|---|---|---|
| Cytotoxicity | 37.58 µM (PC-3) | Prostate Cancer |
| 12.13 µM (MDA-MB-231) | Breast Cancer |
Medicine
The compound is being explored for its therapeutic applications:
- Anticoagulant Effects : It may inhibit vitamin K epoxide reductase, crucial for blood clotting processes, thus showing promise in treating thrombotic disorders.
- Anti-inflammatory Properties : Potential interactions with inflammatory pathways suggest its use in treating conditions like chronic obstructive pulmonary disease (COPD) .
Case Studies
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of various coumarin derivatives including 3,4-dimethyl-7-propoxy-2H-chromen-2-one on PC-3 and MDA-MB-231 cell lines.
- Results indicated that compounds with specific substituents showed enhanced activity compared to others, highlighting the importance of structural modifications .
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
5,7-Dihydroxy-4-propyl-2H-chromen-2-one
- Substituents : Hydroxyl groups at positions 5 and 7; propyl chain at position 3.
- Key Differences : The hydroxyl groups increase polarity, enabling hydrogen bonding, whereas the methyl and propoxy groups in 3,4-dimethyl-7-propoxy-2H-chromen-2-one reduce solubility but improve membrane permeability.
- Biological Activity : Exhibits antimicrobial and antitumor activity (IC₅₀: 8–20 µM against bacterial strains) due to hydroxyl-mediated interactions with microbial enzymes .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
- Substituents : 4-Methylphenyl at position 2; branched 2-methylpropoxy at position 6.
- Key Differences : The bulky 4-methylphenyl group introduces steric hindrance, reducing rotational freedom compared to the simpler methyl groups in the target compound. Crystallographic studies reveal intramolecular C–H···O interactions and π-stacking (3.5 Å distance) stabilizing its structure .
- Implications : Enhanced rigidity may limit binding flexibility in biological targets compared to 3,4-dimethyl-7-propoxy-2H-chromen-2-one.
7-(Cinnamyloxy)-3,4-dimethyl-2H-chromen-2-one
- Substituents : Cinnamyloxy (E-configuration) at position 7; methyl groups at 3 and 4.
- However, the linear propoxy chain in the target compound may reduce steric clashes in hydrophobic pockets .
Physicochemical and Structural Insights
- Solubility : Methyl and propoxy substituents reduce water solubility compared to hydroxylated analogues (e.g., 5,7-dihydroxy derivatives) but improve logP values (~3.5 predicted).
- Crystal Packing : Analogues like 2-(4-methylphenyl)-7-propoxy-4H-chromen-4-one rely on π-stacking and weak hydrogen bonds, whereas the target compound’s simpler structure may exhibit less dense packing, influencing dissolution rates.
Q & A
Q. What are the standard synthetic methodologies for preparing 3,4-dimethyl-7-propoxy-2H-chromen-2-one?
The compound is typically synthesized via a one-pot reaction involving substituted phenols and alkynoate esters. For example, FeCl₃-catalyzed condensation of 7-hydroxycoumarin derivatives with propylating agents (e.g., propyl bromide) in tetrahydrofuran (THF) achieves selective propoxylation at the 7-position . Key steps include:
- Acid catalysis for regioselective ether formation.
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
- Yield optimization by adjusting stoichiometry of propylating agents and reaction time.
Q. How is 3,4-dimethyl-7-propoxy-2H-chromen-2-one characterized structurally?
Standard characterization involves:
- NMR spectroscopy :
- ¹H NMR : Methyl groups at C3 and C4 appear as singlets (δ ~2.3–2.5 ppm). The propoxy group shows a triplet for CH₂ (δ ~1.0–1.2 ppm) and a quartet for OCH₂ (δ ~3.9–4.1 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonance at δ ~160–165 ppm; aromatic carbons between δ 110–150 ppm .
- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ confirmed via high-resolution MS (HRMS) with <5 ppm error .
- X-ray crystallography : For unambiguous confirmation, SHELX software refines crystal structures (e.g., triclinic system with space group P1) .
Q. How can synthetic yields be improved for derivatives of 3,4-dimethyl-7-propoxy-2H-chromen-2-one?
Yield optimization strategies include:
- Catalyst screening : Replace FeCl₃ with Lewis acids like BF₃·Et₂O to enhance electrophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .
Q. How to resolve contradictions in spectral data for structurally similar chromenones?
Discrepancies in NMR or MS data arise from substituent electronic effects or solvent-induced shifts . Mitigation strategies:
Q. What computational tools are recommended for modeling the crystal structure of this compound?
Q. What biological activities have been explored for related chromen-2-one derivatives?
- Anticancer activity : Chlorinated derivatives (e.g., 7-chloropropoxy analogs) show IC₅₀ values <10 µM against breast cancer cell lines via topoisomerase inhibition .
- Antimicrobial screening : 3,4-dimethyl substitution enhances lipophilicity, improving membrane penetration in Staphylococcus aureus assays .
Methodological Recommendations
- Synthetic reproducibility : Always include control reactions without catalysts to rule out auto-condensation .
- Data validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Crystallography reporting : Adopt CIF format for depositing structural data in public databases (e.g., CCDC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
